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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small-molecule

inhibitors of the TASK-1 (KCNK3) potassium channel: A1899 and A293. TASK-1, a member of

the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating the

resting membrane potential and cellular excitability in various tissues, including the heart, brain,

and pulmonary arteries.[1][2] Its involvement in pathologies such as atrial fibrillation and

pulmonary arterial hypertension makes it a significant target for therapeutic intervention.[3][4]

A1899 and A293 are widely used experimental tools to study TASK-1 function and represent

important scaffolds for drug design.[5]

Quantitative Performance Comparison
Both A1899 and A293 are potent TASK-1 inhibitors, but they exhibit key differences in potency

and selectivity. The following tables summarize their pharmacological properties based on

published experimental data.

Table 1: Inhibitory Potency (IC₅₀) against TASK-1

Compound
Mammalian Cells
(CHO)

Xenopus Oocytes Reference

A1899 ~7 nM ~35 nM [6][7]

A293 ~100 nM ~200 nM [6]
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Note: IC₅₀ values are often lower in mammalian cell lines compared to Xenopus oocyte

expression systems, which can act as a "lipophilic sink" for drugs.[8]

Table 2: Selectivity Profile

Compound Target
Selectivity
over TASK-3

Other
Channels

Reference

A1899 TASK-1 (KCNK3) ~10-fold

Minimal to no

inhibition of other

tested K+

channels at

concentrations

that block TASK-

1.

[7]

A293 TASK-1 (KCNK3)
Potent and

selective

Originally

developed as a

Kv1.5 inhibitor,

but is >40-fold

more potent on

TASK-1. At 200

nM, it selectively

inhibits TASK-1

without affecting

Kv1.5.

[8][9]

Summary of Comparison: Based on available data, A1899 is the more potent of the two

inhibitors, with an IC₅₀ in the single-digit nanomolar range in mammalian cells.[7] Both

compounds demonstrate high selectivity for TASK-1 over its closest relative, TASK-3, and other

potassium channels, making them valuable tools for isolating TASK-1-specific currents.[7][9]

Mechanism of Action and Binding Site
Both A1899 and A293 function as open-channel blockers. They physically occlude the ion

conduction pathway by binding within the central cavity of the TASK-1 channel, below the
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selectivity filter.[10] This direct plugging mechanism prevents the efflux of potassium ions,

leading to membrane depolarization and increased cellular excitability.[1]

While both bind in the inner vestibule, mutagenesis studies have revealed that their precise

binding sites are not identical, though they share some common interacting residues.[5][7][11]

For instance, residues in the M2 and M4 transmembrane segments are crucial for the binding

of both compounds.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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